
Tris(silylmethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(silylmethyl)silane is an organosilicon compound characterized by the presence of silicon-hydrogen (Si-H) bonds. It is a colorless liquid that is classified as a hydrosilane due to the Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(silylmethyl)silane can be synthesized through several methods. One common approach involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . The reaction proceeds as follows:
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding this compound directly but in modest yield :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Analyse Des Réactions Chimiques
Types of Reactions
Tris(silylmethyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.
Radical Reactions: It participates in radical-based transformations, including the reduction of organic halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various transition metal catalysts . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in radical reductions, the major products are the reduced forms of the starting materials, such as alkanes from alkyl halides .
Applications De Recherche Scientifique
Tris(silylmethyl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which tris(silylmethyl)silane exerts its effects involves the generation of silyl radicals. These radicals are formed through the homolytic cleavage of the Si-H bond, which has a relatively low bond dissociation energy . The silyl radicals then participate in various radical reactions, leading to the reduction of functional groups or the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Tris(silylmethyl)silane is often compared to other hydrosilanes, such as trimethylsilane and tributyltin hydride . Compared to these compounds, this compound has a weaker Si-H bond, making it a more effective radical reducing agent . Similar compounds include:
Trimethylsilane: Has a stronger Si-H bond and is less reactive in radical reactions.
Tributyltin Hydride: A commonly used radical reducing agent but is toxic and environmentally harmful.
Conclusion
This compound is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, such as the weak Si-H bond, make it a valuable reagent in various chemical reactions, particularly those involving radicals. Its potential for use in environmentally benign processes further highlights its importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C3H16Si4 |
|---|---|
Poids moléculaire |
164.50 g/mol |
Nom IUPAC |
tris(silylmethyl)silane |
InChI |
InChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3 |
Clé InChI |
FSDJIXWDVNLEJP-UHFFFAOYSA-N |
SMILES canonique |
C([SiH3])[SiH](C[SiH3])C[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


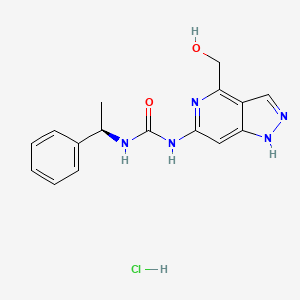
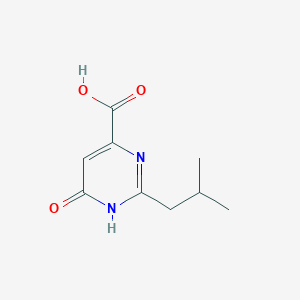
![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
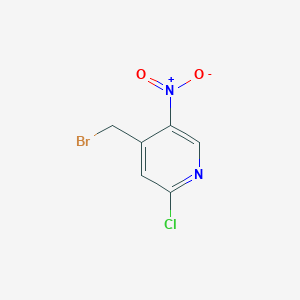
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)

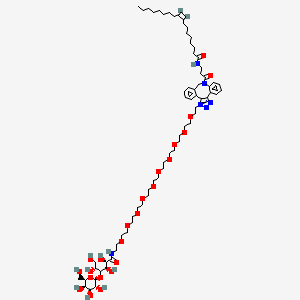
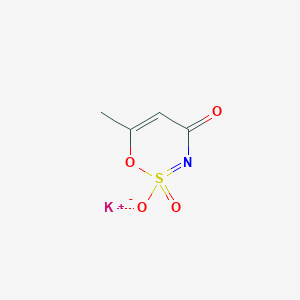


![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
